4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide
Description
4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a hex-1-yn-1-yl substituent on the phenyl ring.
Properties
IUPAC Name |
4-fluoro-N-(4-hex-1-ynylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-2-3-4-5-6-15-7-13-18(14-8-15)21-19(22)16-9-11-17(20)12-10-16/h7-14H,2-4H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISRHATYMLWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258862 | |
| Record name | 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439097-39-9 | |
| Record name | 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439097-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Hex-1-yn-1-yl Intermediate: This step involves the preparation of the hex-1-yn-1-yl group, which can be achieved through various methods such as alkylation or coupling reactions.
Coupling with Fluoro-Benzamide: The hex-1-yn-1-yl intermediate is then coupled with a fluoro-benzamide derivative under suitable reaction conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluoro group and the hex-1-yn-1-yl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Receptor Activity
CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide) :
- Key Feature : Piperidine ring at the 2-position of the phenyl group.
- Activity : Acts as a positive allosteric modulator of the EP2 receptor. The para-fluoro substituent on the benzamide is critical for activity; moving fluorine to meta or ortho positions (e.g., TG6–127-1/2) reduces EP2 potentiation by 30–50% .
- SAR Insight : Piperidine is essential for EP2 activity; replacement with piperazine or morpholine abolishes activity .
- Compound 5f (4-Fluoro-N-(4-sulfamoylphenyl)benzamide derivative): Key Feature: Sulfamoyl group at the 4-position of the phenyl ring. Properties: Melting point 236–237°C, [α]D = +10.6°, indicating high crystallinity and chirality-dependent stability .
Heterocyclic Modifications
- CNS4 (4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide): Key Feature: Pyridinylpiperidine thiocarbamoyl group. Synthesis: High purity (>99% HPLC) achieved via thiocarbamoylation .
PB4 (4-Fluoro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide) :
Halogen Substitution Effects
- Compound 5i (4-Chloro-N-(4-sulfamoylphenyl)benzamide) :
- Key Feature : Chlorine replaces fluorine at the benzamide para position.
- Properties : Melting point 256–258°C, higher than fluorine analogs (5f: 236°C), likely due to increased molecular weight and halogen packing efficiency .
- Biological Relevance : Chlorine’s electronegativity and lipophilicity may alter target binding compared to fluorine.
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
Research Findings and Implications
- Fluorine Position : The para-fluoro configuration optimizes receptor binding in EP2 modulators, as seen in CID890515. Ortho/meta substitutions reduce potency due to steric hindrance or altered electronic effects .
- Alkyne vs. Heterocycle : The hex-1-yn-1-yl group in the target compound may enhance metabolic stability compared to heterocycles like piperidine or benzoimidazole, which are prone to oxidative metabolism .
- Synthetic Challenges: Alkyne-containing compounds often require palladium-catalyzed coupling (e.g., Sonogashira), whereas sulfamoyl derivatives (e.g., 5f) are synthesized via nucleophilic substitution .
Biological Activity
Overview
4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is an organic compound with the molecular formula . This compound features a fluoro group, a hex-1-yn-1-yl group, and a benzamide moiety, which contribute to its unique biological properties. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in pharmaceutical and biochemical studies.
The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 307.35 g/mol
- Structure : Contains a fluoro substituent and an alkyne group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The benzamide moiety can form hydrogen bonds with biological molecules, influencing their function.
- Hydrophobic Interactions : The hexynyl group interacts with hydrophobic pockets in proteins, modulating their activity and potentially affecting various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.3 |
The mechanism involves the inhibition of the β-catenin/Tcf-4 signaling pathway, which is crucial in many cancers, particularly colorectal cancer. This pathway's inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Antitumor Efficacy in Xenograft Models : In a study using xenograft models of human colorectal cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated an ability to induce apoptosis in tumor cells and modulate immune responses .
- Synergistic Effects with Other Anticancer Agents : When combined with standard chemotherapy drugs such as irinotecan and bevacizumab, this compound showed enhanced efficacy, suggesting potential for use in combination therapies for more effective cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
